molecular formula C16H13N5S B603415 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 1216066-84-0

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B603415
CAS No.: 1216066-84-0
M. Wt: 307.4g/mol
InChI Key: XZJHHLGGJVOGTM-UHFFFAOYSA-N
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Description

“3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index . They are often synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .

Safety and Hazards

While specific safety and hazard information for “3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” was not found, it’s worth noting that similar compounds, such as energetic salts, are known to be insensitive to both impact and friction stimuli .

Future Directions

Triazoles, including “3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline”, have a wide range of applications in medicinal chemistry . There is an ongoing need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, the synthesis and study of triazole derivatives for their antimicrobial, antioxidant, and antiviral potential continue to be a significant area of research .

Properties

IUPAC Name

3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S/c17-13-8-4-7-12(10-13)15-20-21-14(18-19-16(21)22-15)9-11-5-2-1-3-6-11/h1-8,10H,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJHHLGGJVOGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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